molecular formula C19H20O5 B14108424 2',3,4,4'-Tetramethoxychalcone

2',3,4,4'-Tetramethoxychalcone

Cat. No.: B14108424
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-UHFFFAOYSA-N
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Description

2',3,4,4'-Tetramethoxychalcone (TMC) is a chalcone derivative characterized by methoxy groups at the 2', 3, 4, and 4' positions. Chalcones, as α,β-unsaturated ketones, exhibit diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer effects. TMC derivatives are particularly notable for their cytoprotective properties, often mediated through modulation of pathways like Nrf2/HO-1 and inhibition of NF-κB or JAK/STAT signaling .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3,4,4’-Tetramethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2’,3,4,4’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3,4,4’-Tetramethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols.

Scientific Research Applications

2’,3,4,4’-Tetramethoxychalcone has been studied for its various biological activities, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at the α-Position

Modifications at the α-position significantly influence reactivity and biological activity:

Compound α-Substituent Key Activity Mechanism & Findings References
E-α-p-OMe-C6H4-TMC 4-Methoxyphenyl (E) Cytoprotection, anti-apoptotic Activates Nrf2/HO-1, reduces ROS, inhibits NF-κB; non-cytotoxic . [1, 3, 7]
Z-α-p-OMe-C6H4-TMC 4-Methoxyphenyl (Z) Inactive Stereochemistry (E vs. Z) critical for activity; Z-isomer ineffective . [1, 3]
α-Br-TMC Bromine JAK/STAT inhibition Targets STAT5 in cancer cells; distinct from HO-1/Nrf2 pathways . [6, 14]
α-Methyl-TMC Methyl Reduced thiol reactivity Lower electrophilicity weakens Michael acceptor capacity . [2]
α-Cyano-TMC Cyano Increased thiol reactivity Enhanced electrophilicity may improve Nrf2 activation potential . [2]

Key Insight : Electron-withdrawing groups (e.g., Br, CN) increase electrophilicity, enhancing reactivity with thiols (e.g., glutathione), while bulky substituents (e.g., 4-methoxyphenyl) require specific stereochemistry (E-configuration) for efficacy .

Functional Group Modifications on the Aromatic Rings

Variations in methoxy/hydroxy group positions alter solubility, binding affinity, and target specificity:

Compound Structural Features Activity & Findings References
2'-Hydroxy-3,4,4',6'-TMC 2'-hydroxy, 3,4,4',6'-methoxy Potential antiviral activity (COVID-19 target binding) . [5]
3',5',β-Trihydroxy-3,4,4',α-TMC Multiple hydroxyl/methoxy groups Novel compound with uncharacterized bioactivity . [15, 19]
Calythropsin 2'-hydroxy, 3,4,4'-trimethoxy Reference compound in apoptosis studies; less potent than E-α-p-OMe-C6H4-TMC . [1]

Key Insight : Hydroxyl groups improve solubility but may reduce membrane permeability. Methoxy groups enhance lipophilicity, favoring interactions with hydrophobic protein pockets (e.g., HO-1) .

Pathway-Specific Activities

Compound Target Pathway Effect Therapeutic Implication
E-α-p-OMe-C6H4-TMC Nrf2/HO-1 Upregulates HO-1, reduces oxidative stress Protection against apoptosis in macrophages .
α-Br-TMC JAK/STAT Inhibits STAT5 phosphorylation Potential in STAT5-driven cancers .
Calythropsin NF-κB Moderate NF-κB inhibition Less effective than E-α-p-OMe-C6H4-TMC .

Key Insight : TMC derivatives exhibit pathway selectivity based on substituents. For example, E-α-p-OMe-C6H4-TMC’s weak electrophilicity favors HO-1 induction without cytotoxicity, whereas α-Br-TMC’s stronger electrophilicity drives JAK/STAT inhibition .

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